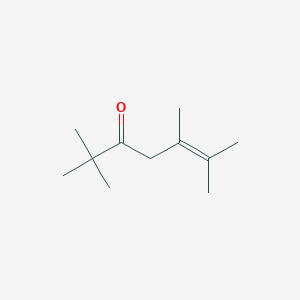
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a deca-diene-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form dibenzylideneacetone.
Michael Addition: The dibenzylideneacetone undergoes a Michael addition with another molecule of benzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione: Unique due to its four phenyl groups and deca-diene-dione backbone.
Dibenzylideneacetone: Similar structure but lacks the additional phenyl groups.
Tetraphenylethylene: Contains four phenyl groups but has a different backbone structure.
Eigenschaften
CAS-Nummer |
7178-46-3 |
|---|---|
Molekularformel |
C34H30O2 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione |
InChI |
InChI=1S/C34H30O2/c35-31(23-21-27-13-5-1-6-14-27)25-33(29-17-9-3-10-18-29)34(30-19-11-4-12-20-30)26-32(36)24-22-28-15-7-2-8-16-28/h1-24,33-34H,25-26H2/b23-21+,24-22+ |
InChI-Schlüssel |
WPCZNBIAAISDAR-MBALSZOMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC(C(C2=CC=CC=C2)CC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)C(CC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)
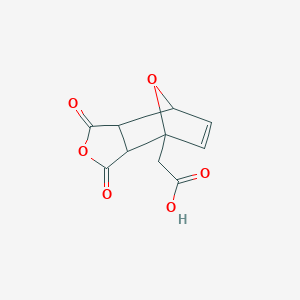

![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)


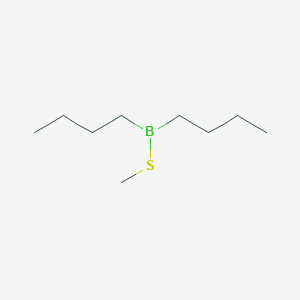
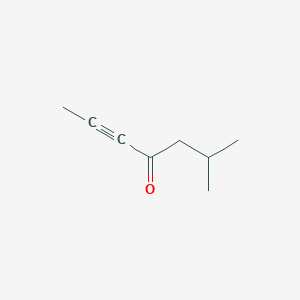
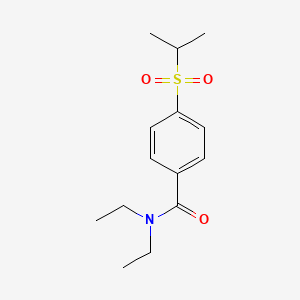

![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)

